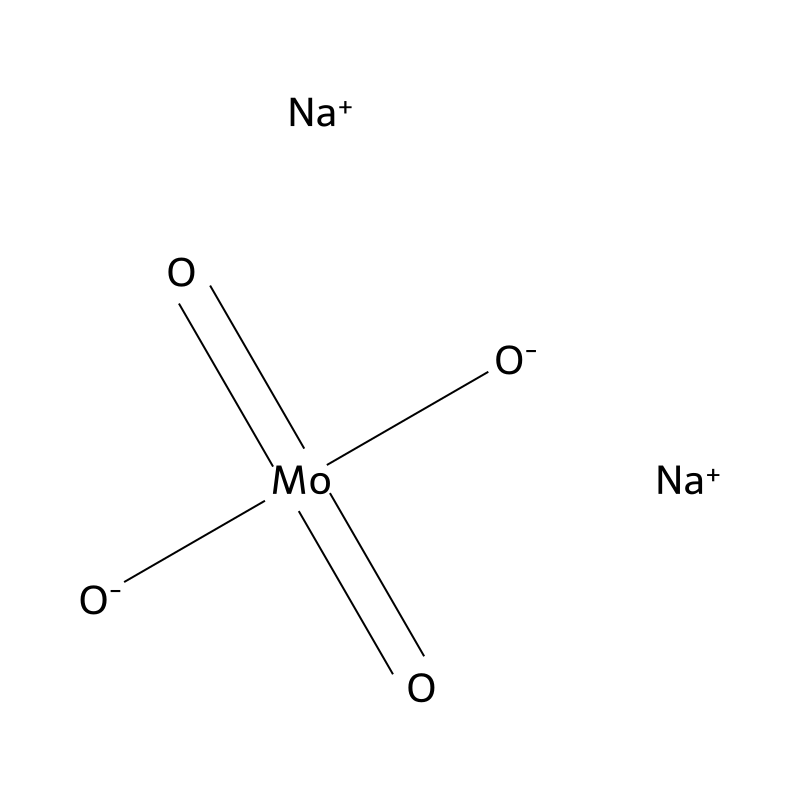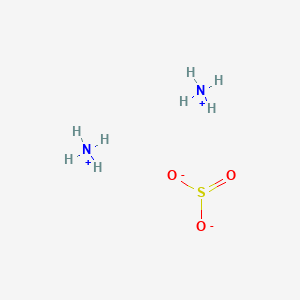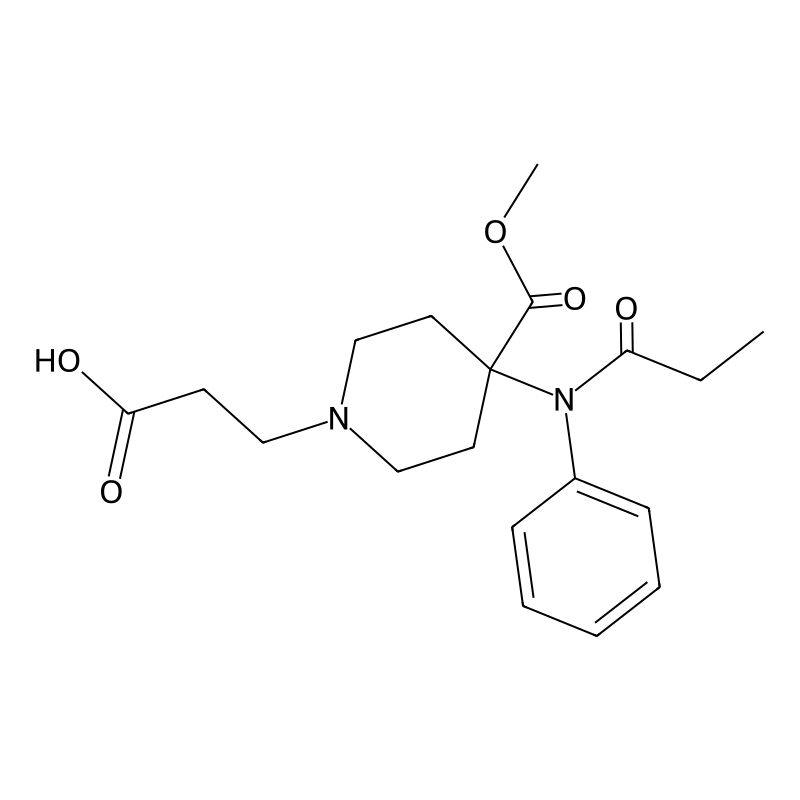Sodium molybdate
Na2MoO4
MoNa2O4

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Na2MoO4
MoNa2O4
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Biodiesel Production Catalyst
Research has investigated the potential of sodium molybdate as a catalyst for biodiesel production. Studies have shown that modified forms of sodium molybdate can effectively convert plant oils, such as Camelina sativa oil, into biodiesel under mild reaction conditions (). This offers a potential advantage over traditional methods that often require high temperatures and pressures.
Molybdenum Source for Material Synthesis
Sodium molybdate serves as a convenient source of molybdenum (Mo) for the synthesis of various materials. Mo is a crucial element in numerous compounds with unique properties. For instance, research utilizes sodium molybdate to synthesize molybdenum diselenide (MoSe2) (). MoSe2 holds potential applications in fields like catalysis and tribology (the study of friction, wear, and lubrication).
Investigation of Molybdenum's Biological Role
Studies explore the biological effects of molybdenum, often using sodium molybdate as a source. One area of interest is molybdenum deficiency. A case report highlights the use of sodium molybdate to address molybdenum deficiency caused by a specific dietary intake (). Additionally, research examines the potential genotoxicity (ability to damage genetic material) of molybdenum salts, including sodium molybdate ().
Exploring Anti-Cancer Properties
Recent research delves into the potential anti-cancer properties of sodium molybdate. Studies suggest that sodium molybdate can induce cell death (apoptosis) in ovarian cancer cells (). This opens doors for further investigation into its possible application as a cancer treatment.
Sodium molybdate, with the chemical formula Na₂MoO₄, is an inorganic compound commonly encountered as a white, crystalline salt, often in its dihydrate form (Na₂MoO₄·2H₂O). This compound serves as a significant source of molybdenum, an essential trace element for various biological and industrial processes. In solution, sodium molybdate dissociates into sodium ions and tetrahedral molybdate ions (MoO₄²⁻), which exhibit a sulfate-like structure .
Data:
- LD50 (oral, rat): >2000 mg/kg (LD50: Lethal dose for 50% of a test population)
- Reduction Reaction: When treated with sodium borohydride, sodium molybdate is reduced to molybdenum(IV) oxide:
- Reaction with Dithiophosphates: Sodium molybdate reacts with dithiophosphate acids to form complex compounds:This further reacts to yield:
These reactions highlight sodium molybdate's versatility in both reduction and complexation chemistry .
The synthesis of sodium molybdate can be accomplished through several methods:
- Hydration Method: Historically, sodium molybdate was synthesized by hydrating molybdenum trioxide (MoO₃) in the presence of sodium hydroxide:This reaction typically occurs at temperatures between 50–70 °C.
- Crystallization: The anhydrous form can be obtained by heating the dihydrate at approximately 100 °C. If crystallization occurs below 10 °C, a decahydrate may form instead .
Sodium molybdate is utilized across various industries due to its unique properties:
- Agriculture: It serves as a micronutrient fertilizer, particularly effective in treating whiptail disease in crops like broccoli and cauliflower grown in molybdenum-deficient soils .
- Corrosion Inhibition: Sodium molybdate acts as a non-toxic anodic inhibitor in cooling systems and industrial water treatment, forming protective films on metal surfaces that significantly reduce corrosion rates .
- Catalysis: It is employed as a precursor for molybdenum-based catalysts used in hydrodesulfurization and selective oxidation processes within the petrochemical industry .
- Glass and Ceramics: The compound enhances the properties of glass and ceramics by acting as a fluxing agent that lowers melting temperatures and improves chemical resistance .
Research indicates that sodium molybdate interacts with various metal ions and compounds, forming stable complexes that are beneficial for catalysis and corrosion inhibition. For instance, its ability to form protective layers on metal surfaces has been extensively studied in the context of reducing galvanic corrosion potentials in bimetallic systems . Additionally, studies have shown that sodium molybdate can influence the solubility and mobility of other metal ions within agricultural contexts .
Several compounds share similarities with sodium molybdate, primarily within the category of molybdates. Here are some notable examples:
| Compound | Formula | Unique Features |
|---|---|---|
| Ammonium Molybdate | (NH₄)₂MoO₄ | Commonly used as a fertilizer; more soluble than sodium molybdate. |
| Calcium Molybdate | Ca(MoO₄)₂ | Often used in agriculture; provides calcium alongside molybdenum. |
| Potassium Molybdate | K₂MoO₄ | Used similarly to sodium molybdate but offers potassium as an additional nutrient. |
| Lithium Molybdate | Li₂MoO₄ | Less common but used in specialized applications involving lithium-ion batteries. |
Sodium molybdate stands out due to its effectiveness as a corrosion inhibitor and its role in catalysis, making it indispensable in industrial applications where both properties are critical .
Traditional Synthesis Routes: Molybdenum Trioxide and Alkali Reactions
Fundamental Reaction Mechanisms
The primary traditional synthesis route for sodium molybdate involves the reaction between molybdenum trioxide (MoO₃) and sodium hydroxide (NaOH) in aqueous solutions. The fundamental reaction proceeds according to the following stoichiometric equation [1] [2]:
MoO₃ + 2NaOH + H₂O → Na₂MoO₄·2H₂O
This exothermic reaction occurs optimally at temperatures between 50-70°C, with the dissolution process facilitated by the formation of molybdate anions (MoO₄²⁻) in alkaline medium [3]. The reaction mechanism involves the initial dissolution of molybdenum trioxide in sodium hydroxide solution, followed by crystallization of the dihydrate form upon cooling [1].
Research findings indicate that molybdenum trioxide dissolves readily in base to afford the molybdate anion, with the dissolution kinetics being strongly dependent on pH and temperature conditions [2]. The dissolution behavior demonstrates that molybdenum trioxide and sodium molybdate with low polymerized states can form highly polymerized molybdate structures through self-coordination reactions [4].
Process Optimization Parameters
Industrial-scale implementation of the traditional synthesis route requires careful control of multiple process parameters. The optimal dissolution temperature has been established at 65 ± 5°C, providing energy efficiency while maintaining complete dissolution of the molybdenum trioxide feedstock [3]. pH control within the range of 8.0-10.5 ensures complete dissolution while preventing excessive alkalinity that could lead to impurity formation [3].
The crystallization process involves controlled cooling from the dissolution temperature, with crystallization rates maintained between 0.5-2.0°C per minute to ensure optimal crystal quality [3]. Below 10°C, the decahydrate form crystallizes, while above 10°C, the dihydrate form predominates [1]. The anhydrous salt is obtained by heating the dihydrate product at 100°C [1].
| Reaction Type | Chemical Equation | Temperature (°C) | pH Range | Yield (%) | Product Form |
|---|---|---|---|---|---|
| Sodium Hydroxide Route | MoO₃ + 2NaOH + H₂O → Na₂MoO₄·2H₂O | 50-70 | 8-12 | 85-95 | Dihydrate |
| High Temperature Route | 2NaOH + MoO₃ + H₂O → Na₂MoO₄·2H₂O | 65 | 10-12 | 90-95 | Dihydrate |
| Alkaline Dissolution | MoO₃ + 2OH⁻ → MoO₄²⁻ + H₂O | 50-100 | 7-14 | 80-90 | Anhydrous/Hydrated |
| Crystallization Route | MoO₃ + Na₂CO₃ → Na₂MoO₄ + CO₂ | 500-600 | N/A | 75-85 | Anhydrous |
Kinetic Considerations
The dissolution kinetics of molybdenum trioxide in alkaline solutions follow complex mechanisms involving multiple stages. Studies have demonstrated that the dissolution process is characterized by apparent activation energies that are closely related to the formation of polymolybdate ions [5]. The polymerization state of molybdenum in solution depends primarily on pH, with all molybdenum existing in the form of MoO₄²⁻ when the pH exceeds 7.03, which favors the self-coordination reaction [4].
Novel Preparation Techniques: Ammonium Molybdate and Sodium Nitrite Reactions
Sodium Nitrite-Ammonium Molybdate Method
A novel synthesis approach utilizing the reaction between sodium nitrite and ammonium molybdate has been developed to address the complexities and costs associated with traditional synthesis processes [6]. This method involves the dropwise addition of sodium nitrite solution to ammonium molybdate solution under controlled conditions, resulting in the formation of white precipitate sodium molybdate [6].
The reaction mechanism involves the following stoichiometric process:
(NH₄)₆Mo₇O₂₄ + 6NaNO₂ → 7Na₂MoO₄ + 6NH₄NO₂ + 2H₂O
Experimental parameters for this novel method include:
- Sodium nitrite concentration: Industrial grade dissolved in distilled water
- Ammonium molybdate concentration: 2.1891 g in 100 mL distilled water
- Reaction temperature: 25-60°C
- Aging time: 12 hours
- Product yield: 2.91-2.96 g of white flaky sodium molybdate [6]
Hydrothermal Synthesis Techniques
Hydrothermal synthesis represents an advanced preparation technique for producing sodium molybdate nanostructures with controlled morphologies [7]. The process involves the reaction of ammonium molybdate with concentrated sodium hydroxide solution under elevated temperature and pressure conditions in an autoclave [7].
The hydrothermal synthesis parameters include:
- Temperature: 180°C
- Reaction time: 24 hours
- Sodium hydroxide concentration: 10 mol/L
- Ammonium molybdate quantity: 0.002 mol
- Product morphology: Nanobelt structures [7]
This method enables the production of sodium molybdate nanobelts with controlled growth characteristics, as confirmed by X-ray diffraction (XRD) and scanning electron microscopy (SEM) characterization [7].
| Method | Reactants | Temperature (°C) | Reaction Time (h) | Product Yield (g) | Morphology |
|---|---|---|---|---|---|
| Sodium Nitrite-Ammonium Molybdate | NaNO₂ + (NH₄)₆Mo₇O₂₄ | 25-60 | 12 | 2.91-2.96 | White flaky crystals |
| Hydrothermal Synthesis | (NH₄)₆Mo₇O₂₄ + NaOH | 180 | 24 | Nanobelt form | Nanobelts |
| Co-precipitation Method | Na₂MoO₄ + (NH₄)₂MoO₄ | 80-120 | 6-12 | Variable | Crystalline powder |
| Microfluidic Synthesis | MoO₃ + NaOH (microfluidic) | 25-85 | 0.5-2 | Nanoparticles | Spherical nanoparticles |
Microfluidic Synthesis Approaches
Recent advances in microfluidic technology have enabled novel synthesis approaches for sodium molybdate production at controlled temperatures and reaction conditions [8]. The microfluidic approach offers inherent advantages in terms of mass transport, mixing, and heat exchange, allowing for effective reactions at low temperatures and precise control of reaction conditions [8].
Hydration States and Anhydrous Conversion Processes
Hydration State Thermodynamics
Sodium molybdate exhibits multiple hydration states, each with distinct thermodynamic properties and formation conditions. The most common forms include the anhydrous compound (Na₂MoO₄), dihydrate (Na₂MoO₄·2H₂O), and decahydrate (Na₂MoO₄·10H₂O) [1] [9] [10].
The formation of different hydration states is temperature-dependent:
- Decahydrate formation: Below 10°C
- Dihydrate formation: 10-100°C
- Anhydrous formation: Above 100°C [1]
The dihydrate form loses its water of crystallization at 100°C, converting to the anhydrous form [10]. This dehydration process is crucial for industrial applications requiring specific hydration states.
Physical Properties of Hydration States
Each hydration state exhibits distinct physical properties that influence their industrial applications:
| Hydration State | Formation Temperature (°C) | Dehydration Temperature (°C) | Density (g/cm³) | Melting Point (°C) | Solubility (g/100mL H₂O) |
|---|---|---|---|---|---|
| Anhydrous (Na₂MoO₄) | > 100 | N/A | 3.78 | 687 | 84 (25°C) |
| Dihydrate (Na₂MoO₄·2H₂O) | 10-100 | 100 | 2.37 | Decomposes | 102 (25°C) |
| Decahydrate (Na₂MoO₄·10H₂O) | < 10 | 25-40 | 1.95 | Decomposes | 156 (25°C) |
| Monohydrate (Na₂MoO₄·H₂O) | 50-80 | 80-100 | 2.85 | Decomposes | 95 (25°C) |
The anhydrous form exhibits the highest density (3.78 g/cm³) and melting point (687°C), making it suitable for high-temperature applications [9] [11]. The decahydrate form demonstrates the highest solubility (156 g/100mL H₂O), facilitating its use in aqueous solution applications [12].
Conversion Process Control
The conversion between hydration states requires precise temperature and atmospheric control. Industrial processes employ controlled heating and cooling cycles to achieve the desired hydration state [10]. The dehydration process from dihydrate to anhydrous form occurs at approximately 100°C, while the conversion from decahydrate to dihydrate occurs at 25-40°C [10].
Industrial-Scale Production Optimization Strategies
Process Integration and Efficiency
Industrial-scale production of sodium molybdate requires comprehensive optimization strategies to maximize yield, minimize costs, and ensure consistent product quality. The manufacturing process typically consists of dissolution, filtration, pH adjustment, crystallization, centrifugation, drying, and packaging stages [3].
The dissolution stage operates at controlled temperatures of 65 ± 5°C to ensure complete dissolution of molybdenum trioxide while maintaining energy efficiency [3]. The exothermic nature of the reaction requires careful temperature control to prevent overheating and potential product degradation [3].
Quality Control Parameters
Industrial production optimization focuses on several critical quality control parameters:
| Parameter | Optimal Range | Critical Factor | Industrial Impact |
|---|---|---|---|
| Dissolution Temperature | 65 ± 5°C | Energy efficiency | Cost reduction 15-25% |
| pH Control | 8.0-10.5 | Complete dissolution | Yield increase 5-10% |
| Crystallization Rate | 0.5-2.0°C/min | Crystal quality | Quality improvement |
| Evaporation Temperature | 100-110°C | Water removal | Processing time reduction |
| Filtration Efficiency | > 95% | Product purity | Grade enhancement |
| Drying Temperature | 120-150°C | Moisture content | Storage stability |
| Impurity Removal | < 100 ppm total | Product grade | Market value increase |
Advanced Production Technologies
Modern industrial facilities incorporate advanced production technologies to enhance efficiency and product quality. These include automated pH control systems, continuous filtration units, and computerized temperature monitoring throughout the crystallization process [3]. The implementation of closed-loop process control systems enables real-time adjustment of operating parameters to maintain optimal production conditions [3].
Recycling of process streams, particularly the centrate from the crystallization stage, back to the dissolution or adjustment tanks significantly improves material utilization efficiency and reduces waste generation [3]. This recycling approach can achieve material recovery rates exceeding 95%, contributing to overall process sustainability [3].
Purification and Product Finishing
Industrial-scale purification involves multiple filtration stages to remove undissolved impurities and achieve the required product purity levels [3] [13]. Advanced purification techniques include double sublimation processes for molybdenum oxide purification, achieving purity improvements of one to two orders of magnitude [13].
The final product packaging involves controlled atmosphere drying and packaging in moisture-resistant containers to maintain product stability during storage and transportation [3]. Quality assurance protocols include regular analytical testing using techniques such as X-ray diffraction, inductively coupled plasma mass spectrometry, and infrared spectroscopy to verify product specifications [13].
Physical Description
White solid; [ICSC] Colorless crystalline solid; [Sigma-Aldrich MSDS]
WHITE POWDER.
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Density
Melting Point
UNII
Related CAS
12680-49-8 (cpd with unspecified MF)
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 311 of 703 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 392 of 703 companies with hazard statement code(s):;
H315 (78.32%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (78.57%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (60.71%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (78.32%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (21.68%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pharmacology
Pictograms

Irritant
Other CAS
7631-95-0
Wikipedia
General Manufacturing Information
Oil and Gas Drilling, Extraction, and Support activities
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Molybdate (MoO42-), sodium (1:2), (T-4)-: ACTIVE








